molecular formula C15H24ClNO2 B1424530 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride CAS No. 1220020-20-1

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride

Cat. No.: B1424530
CAS No.: 1220020-20-1
M. Wt: 285.81 g/mol
InChI Key: LDMRSMFXEGMPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride involves several steps. One common method includes the reaction of 2-methoxy-4-propylphenol with 4-piperidinol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired ether linkage. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxy-4-propylphenyl 4-piperidinyl ether hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ether linkage and the presence of both methoxy and propyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methoxy-4-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-3-4-12-5-6-14(15(11-12)17-2)18-13-7-9-16-10-8-13;/h5-6,11,13,16H,3-4,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMRSMFXEGMPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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